![molecular formula C12H15ClN2O3 B1652117 Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate CAS No. 13908-47-9](/img/structure/B1652117.png)

Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate

Overview

Description

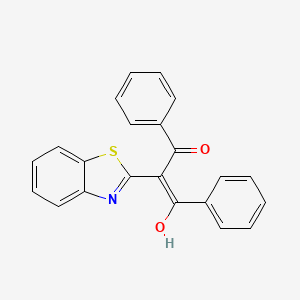

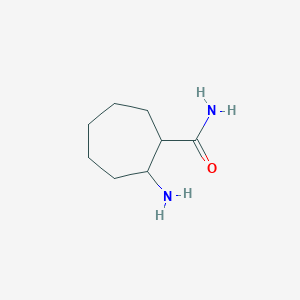

Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate is a chemical compound with the molecular formula C12H15ClN2O3 . It has an average mass of 270.712 Da and a monoisotopic mass of 270.077118 Da .

Synthesis Analysis

A novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . The synthesis involved three steps: alkylation, esterification, and alkylation . This route was selected due to its high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications

Prodrug Activation for Cancer Therapy

Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate is a compound that can be related to the synthesis of novel prodrugs designed for anticancer therapy. These prodrugs are designed to be activated into cytotoxic alkylating agents specifically at tumor sites. For instance, the study by Springer et al. (1990) describes the synthesis of prodrugs which, upon activation by the bacterial enzyme carboxypeptidase G2 (CPG2), demonstrate substantial cytotoxicity against tumor cell lines, indicating their potential for targeted cancer treatment Springer et al., 1990.

Chemical Synthesis and Structural Studies

The chemical structure and synthesis pathways involving Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate analogs are critical in various scientific research fields, including the development of Schiff and Mannich bases of isatin derivatives Bekircan & Bektaş, 2008 and the investigation into hydrogen-bonded supramolecular structures Portilla et al., 2007. These studies are fundamental for understanding the properties of these compounds and their potential applications in designing new materials and pharmaceuticals.

Antimicrobial Agents Development

Research into the synthesis and characterization of new quinazolines, as presented by Desai et al. (2007), illustrates the potential of Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate related compounds to serve as antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, indicating their potential in developing new treatments for microbial infections Desai et al., 2007.

Biodegradation Studies

The study of the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1 highlights the environmental applications of researching Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate derivatives. Understanding the degradation pathways and efficiency of microbial strains in breaking down such compounds is vital for environmental cleanup and pollution control efforts Li et al., 2016.

Mechanism of Action

While the specific mechanism of action for Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate is not directly available, a related compound, benzoate compounds, have been studied as local anesthetics . Local anesthetics bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Safety and Hazards

The safety data sheet (SDS) for ethyl 4-{[(2-chloroethyl)(nitroso)carbamoyl]amino}benzoate includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name |

ethyl 4-(2-chloroethylcarbamoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c1-2-18-11(16)9-3-5-10(6-4-9)15-12(17)14-8-7-13/h3-6H,2,7-8H2,1H3,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMUQFZYIRNHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292672 | |

| Record name | Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13908-47-9 | |

| Record name | NSC84527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Cyclopropylcarbonyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1652035.png)

![Phosphine oxide, [2-(diethylphosphinyl)propyl]diphenyl-](/img/structure/B1652039.png)

![Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1652046.png)

![2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine](/img/structure/B1652050.png)

![4-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B1652053.png)

![Methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate](/img/structure/B1652055.png)